molecular formula C11H18ClN5S B1676547 Mezilamine CAS No. 50335-55-2

Mezilamine

Cat. No.: B1676547
CAS No.: 50335-55-2
M. Wt: 287.81 g/mol
InChI Key: ITYXRJDDBZMFAY-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Mezilamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and substituted derivatives of this compound .

Scientific Research Applications

Mezilamine has a wide range of scientific research applications:

Properties

CAS No.

50335-55-2

Molecular Formula

C11H18ClN5S

Molecular Weight

287.81 g/mol

IUPAC Name

4-chloro-N-methyl-6-(4-methylpiperazin-1-yl)-5-methylsulfanylpyrimidin-2-amine

InChI

InChI=1S/C11H18ClN5S/c1-13-11-14-9(12)8(18-3)10(15-11)17-6-4-16(2)5-7-17/h4-7H2,1-3H3,(H,13,14,15)

InChI Key

ITYXRJDDBZMFAY-UHFFFAOYSA-N

SMILES

CNC1=NC(=C(C(=N1)Cl)SC)N2CCN(CC2)C

Canonical SMILES

CNC1=NC(=C(C(=N1)Cl)SC)N2CCN(CC2)C

Appearance

Solid powder

Key on ui other cas no.

50335-55-2

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

74039-21-7 (unspecified hydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-methylamino-4-N-methylpiperazino-5-thiomethyl-6-chloropyrimidine
mezilamine
mezilamine monohydrochloride
O 6553

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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